molecular formula C14H9Cl2FO2 B5887599 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B5887599
M. Wt: 299.1 g/mol
InChI Key: VXKLGXZNKJAUFP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative featuring two chlorine atoms at the 3- and 5-positions of the benzene ring and a 2-fluorobenzyloxy group at the 4-position. Its structure combines electron-withdrawing halogens (Cl, F) with an ether-linked benzyl group, influencing its reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

3,5-dichloro-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKLGXZNKJAUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2-fluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes nucleophilic substitution with 3,5-dichlorobenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

The position of the fluorine atom on the benzyloxy group significantly impacts properties:

  • 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde () and 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde () are structural isomers of the target compound.

Halogen Type and Size

  • 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde (): Replacing chlorine with bromine increases molecular weight (388.03 g/mol vs. ~327.6 g/mol for the dichloro analog) and polarizability. Bromine’s larger atomic radius may enhance lipophilicity, altering solubility and biological membrane penetration .

Hydroxy vs. Chlorine Substituents

Compounds such as 5-((2-fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b, ) feature a hydroxyl group instead of chlorine at position 2. The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the dichloro analog. However, yields for hydroxyl-containing analogs (e.g., 48.8% for 12b) are lower than those for halogenated derivatives like 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (B1, 72.8% yield, ), suggesting steric or electronic challenges in synthesis .

Number of Substituents

  • 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1, ): This di-substituted analog contains two 4-fluorobenzyloxy groups. The additional substituent increases molecular complexity and may enhance steric hindrance, affecting reactivity in subsequent reactions (e.g., condensation or nucleophilic substitution) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Source
3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde C₁₄H₉Cl₂FO₂ ~327.6 Cl (3,5), 2-F-benzyloxy (4) N/A Target
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde C₁₄H₉Cl₂FO₂ ~327.6 Cl (3,5), 3-F-benzyloxy (4) N/A
3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde C₁₄H₉Cl₂FO₂ ~327.6 Cl (3,5), 4-F-benzyloxy (4) N/A
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde C₁₄H₉Br₂FO₂ 388.03 Br (3,5), 2-F-benzyloxy (4) N/A
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b) C₁₄H₁₁FO₃ 245.1 OH (2), 2-F-benzyloxy (5) 48.8
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) C₂₁H₁₆F₂O₃ 354.35 4-F-benzyloxy (3,4) 72.8

Research Findings and Implications

  • Synthetic Efficiency: Di-substituted derivatives like B1 () achieve higher yields (72.8%) than mono-substituted analogs (e.g., 12b, 48.8%), likely due to optimized reaction conditions or reduced steric interference .
  • The dichloro and fluorobenzyl motifs may similarly confer pesticidal or pharmacological activity .

Biological Activity

3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H9Cl2FO2
  • Molecular Weight: 299.12 g/mol
  • Structure: The compound features a benzaldehyde moiety with two chlorine atoms and a fluorobenzyl ether substituent, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access. This interaction can lead to modulation of biochemical pathways, making it a valuable scaffold for drug design.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Cellular Effects: It serves as a model compound for studying the effects of halogenated benzaldehydes on cellular processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Activity
This compoundC14H9Cl2FO2Antimicrobial, Enzyme Inhibition
3,5-Dichloro-4-fluorobenzaldehydeC7H3Cl2FOModerate Antimicrobial Activity
3,5-Dichloro-4-methoxybenzaldehydeC9H8Cl2O2Limited Biological Activity

This table highlights how the presence of the fluorobenzyl group enhances the reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study published in European Journal of Medicinal Chemistry explored the antimicrobial efficacy of halogenated benzaldehydes. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition:
    • Research conducted on enzyme kinetics demonstrated that this compound effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition was characterized by IC50 values indicating potent enzyme interaction .
  • Cellular Assays:
    • In cellular assays aimed at assessing cytotoxicity and apoptosis induction, this compound showed promising results in inducing cell death in cancer cell lines while sparing normal cells. These findings suggest potential applications in cancer therapy .

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